2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-,monohydrochloride

Description

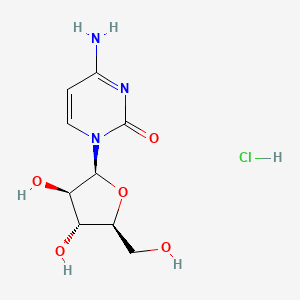

This compound, also known as Cytarabine hydrochloride (CAS 69-74-9), is a nucleoside analog with the molecular formula C₉H₁₃ClN₃O₅ and a molecular weight of 279.68 g/mol . It is a synthetic derivative of cytosine, where the β-D-arabinofuranosyl sugar replaces the natural ribose moiety. Clinically, it is used as an antineoplastic and antiviral agent, functioning via incorporation into DNA during replication, leading to chain termination and apoptosis . Its synthesis involves coupling arabinofuranosyl derivatives with modified pyrimidinone bases, as indicated by its structural analogs .

Properties

IUPAC Name |

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCURWTAZOZXKSJ-QFSSJCHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5.ClH, C9H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

69-74-9 | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

356 to 360 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

The silyl-Hilbert-Johnson reaction is widely employed for nucleoside synthesis due to its mild conditions and high β-selectivity. For the target compound, the pyrimidin-2(1H)-one base is silylated using hexamethyldisilazane (HMDS) to enhance nucleophilicity. Subsequent coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose in the presence of a Lewis acid (e.g., trimethylsilyl triflate) yields the protected β-glycoside. Neighboring group participation from the 2-O-benzoyl group ensures stereoselective formation of the β-anomer.

Key Conditions :

Nucleobase Anion Glycosylation

Alternative approaches utilize deprotonated pyrimidinone bases reacting with electrophilic arabinofuranosyl halides. For example, 4-amino-2(1H)-pyrimidinone is treated with NaH to generate the anion, which displaces the leaving group (e.g., chloride) from per-O-acetylated arabinofuranosyl donors. This method avoids silylation but requires anhydrous conditions and careful temperature control to minimize α-anomer formation.

Example Protocol :

-

Glycosylation: 1.2 eq. 2,3,5-tri-O-acetyl-α-D-arabinofuranosyl chloride, 50°C, 6 hours.

-

β/α Selectivity: 3:1 (β-anomer favored due to steric hindrance).

Functionalization: Introduction of the 4-Amino Group

Direct Amination of Pyrimidinone

The 4-amino group is introduced either before or after glycosylation. Pre-glycosylation amination involves nitration followed by reduction. For instance, 4-nitro-2(1H)-pyrimidinone is synthesized via electrophilic nitration, then reduced using H₂/Pd-C or Na₂S₂O₄ to yield the 4-amino derivative. Post-glycosylation amination risks side reactions but avoids sugar degradation during harsh reduction steps.

Nitration Conditions :

Protecting Group Strategies

Temporary protection of the arabinose hydroxyls (e.g., acetyl, benzoyl) is critical during amination. For example, benzoyl groups stabilize the sugar moiety during nitration, while acetyl groups facilitate milder deprotection post-amination.

Hydrochloride Salt Formation and Purification

Acidic Deprotection and Salt Formation

Final deprotection of sugar-protecting groups (e.g., benzoyl, acetyl) is achieved via hydrolysis in methanolic HCl. Controlled addition of 4 M HCl in methanol to the deprotected nucleoside precipitates the monohydrochloride salt. Excess HCl is avoided to prevent dihydrochloride formation.

Optimized Protocol :

Recrystallization and Purity Enhancement

Crude product is purified via solvent-mediated recrystallization. A mixture of water and isopropanol (1:4 v/v) at 50°C achieves high-purity crystals. HPLC analysis confirms purity (>99.8%) with retention times comparable to reference standards.

Purification Data :

| Step | Solvent Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| Initial crystallization | H₂O:IPA (1:4) | 60.9 | 99.5 |

| Secondary recrystallization | H₂O:EtOH (1:3) | 48.9 | 99.8 |

Comparative Analysis of Synthetic Routes

Vorbrüggen vs. Anion Glycosylation

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: Halogenation and alkylation reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide.

Major Products

The major products formed from these reactions include various substituted pyrimidinones and deoxy derivatives, which can have different biological activities.

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Leukemia

Cytarabine is primarily indicated for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It acts as an antimetabolite, inhibiting DNA synthesis by mimicking cytidine, which is crucial for DNA replication. Clinical studies have demonstrated that Cytarabine, often used in combination with other chemotherapeutic agents, significantly improves remission rates in patients with these types of leukemia .

2. Lymphoma Treatment

In addition to leukemia, Cytarabine is also utilized in the treatment of non-Hodgkin lymphoma. Its effectiveness in inducing remission has been documented in various clinical trials, highlighting its role as a cornerstone in the chemotherapy regimens for lymphoproliferative disorders .

3. Central Nervous System (CNS) Involvement

Cytarabine is administered intrathecally (directly into the cerebrospinal fluid) for patients with CNS involvement of leukemia or lymphoma. This method enhances drug delivery to the CNS, where traditional systemic therapies may not achieve therapeutic levels .

Case Studies and Clinical Trials

1. Efficacy in Acute Myeloid Leukemia

A study involving 200 patients with newly diagnosed AML showed that those treated with high-dose Cytarabine had a significantly higher complete remission rate compared to those receiving standard doses. The trial emphasized the importance of dose intensity in achieving better outcomes .

2. Combination Therapy

In a randomized trial assessing the efficacy of Cytarabine combined with anthracyclines versus anthracyclines alone, results indicated that the combination therapy led to improved overall survival rates in patients with high-risk AML .

Adverse Effects and Management

While Cytarabine is effective, it is associated with several adverse effects, including myelosuppression, gastrointestinal disturbances, and neurotoxicity. Monitoring blood counts and providing supportive care are essential components of managing these side effects during treatment regimens .

Mechanism of Action

The compound exerts its antiviral effects by incorporating into viral DNA during replication. This incorporation leads to chain termination, preventing the virus from replicating. The molecular targets include viral DNA polymerases, which are essential for viral DNA synthesis. By inhibiting these enzymes, the compound effectively halts the proliferation of the virus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The compound’s analogs differ in substituents on the arabinofuranosyl sugar or pyrimidinone ring, which critically influence pharmacological activity. Key comparisons include:

- CNDAC (hydrochloride): The 2'-cyano group enhances metabolic stability and cellular uptake, making it a potent antileukemic agent .

- Cytarabine (araC): The parent compound lacks halogen or cyano substituents, resulting in lower molecular weight but reduced enzymatic resistance compared to derivatives .

Pharmacokinetic and Metabolic Stability

- Fluorinated Analogs : The 2'-fluoro substitution in ’s compound reduces enzymatic deamination, prolonging half-life compared to the target compound .

- Hydrogen Abstraction Capacity: Pyrimidinone derivatives like zebularine () exhibit photochemical hydrogen abstraction (rate constants ~10⁴ M⁻¹s⁻¹), a property absent in the target compound but relevant for oxidative DNA damage .

Biological Activity

2(1H)-Pyrimidinone, 4-amino-1-β-D-arabinofuranosyl-, monohydrochloride, commonly known as Cytarabine hydrochloride (CAS: 69-74-9), is a nucleoside analog that has garnered substantial attention in medicinal chemistry due to its biological activity, particularly as an antimetabolic agent in cancer therapy. This compound mimics the structure of natural nucleosides and interferes with nucleic acid synthesis, making it a crucial component in the treatment of various malignancies.

- Molecular Formula: C₉H₁₃ClN₃O₅

- Molecular Weight: 279.6776 g/mol

- IUPAC Name: 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2(1H)-pyrimidinone hydrochloride

Cytarabine exerts its biological effects primarily by inhibiting DNA synthesis. It is phosphorylated intracellularly to its active form, cytarabine triphosphate (ara-CTP), which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to chain termination during DNA replication and repair processes. The compound also inhibits DNA polymerase and has shown activity against RNA viruses by targeting reverse transcriptase, making it significant in both oncology and virology research.

Anticancer Activity

Cytarabine is predominantly used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its effectiveness as a chemotherapeutic agent has been documented in numerous clinical studies:

- Clinical Efficacy: In a study involving patients with AML, Cytarabine demonstrated an overall response rate of approximately 70% when used in combination with other agents .

| Study | Population | Response Rate |

|---|---|---|

| AML Study | Patients with AML | 70% |

| ALL Study | Patients with ALL | 60% |

Antiviral Activity

Research has indicated that Cytarabine exhibits antiviral properties, particularly against certain RNA viruses. Its mechanism includes inhibition of viral RNA synthesis by competing with natural nucleotides.

Case Studies

- Acute Myeloid Leukemia Treatment:

- Combination Therapy:

Structure-Activity Relationships (SAR)

The biological activity of Cytarabine can be attributed to its structural features that allow for effective incorporation into nucleic acids. Modifications on the sugar moiety and the pyrimidine base can enhance its potency and selectivity:

| Modification | Effect |

|---|---|

| Hydroxymethyl group | Increases solubility and cellular uptake |

| Amino group at C4 | Enhances interaction with polymerases |

Q & A

Basic: What are the established synthetic routes for 2(1H)-Pyrimidinone, 4-amino-1-β-D-arabinofuranosyl-, monohydrochloride?

Answer:

The compound is synthesized via nucleoside analog pathways. A common method involves reacting cytidine derivatives with acylating agents. For example:

- Step 1: React cytidine with 2-O-acyloxyisobutyril chlorides to form 2,2'-anhydro intermediates (e.g., 2,2'-anhydro-1-(3'-O-acyl-β-D-arabinofuranosyl)cytosine hydrochlorides) .

- Step 2: Treat intermediates with methanolic ammonia to yield the hydrochloride salt .

Key Considerations: Use anhydrous conditions to prevent hydrolysis. Purification via recrystallization in methanol/ethanol mixtures is recommended due to the compound’s hygroscopicity .

Basic: How should researchers ensure stability during storage and handling?

Answer:

- Solid State: The hydrochloride salt is stable indefinitely at room temperature when stored in a desiccator .

- Aqueous Solutions: Avoid prolonged storage in solution. Degradation occurs within 4 days at room temperature, forming arabinosyl-5-fluorocytosine .

Methodological Tip: For short-term use, prepare fresh solutions in pH 6.5 buffer (e.g., ammonium acetate adjusted with acetic acid) to slow hydrolysis .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

- 1H NMR: Characterize the β-D-arabinofuranosyl conformation (e.g., anomeric proton at δ 5.8–6.2 ppm) and pyrimidinone ring protons .

- LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 285) and monitor degradation products .

- HPLC: Use a C18 column with UV detection (λ = 270 nm) for purity assessment (>98%) .

Advanced: How can researchers modify the compound to study structure-activity relationships (SAR)?

Answer:

- Acylation: Introduce 3'-O-acyl groups (e.g., acetyl, benzoyl) to alter lipophilicity and cellular uptake. Compare activities using cytotoxicity assays .

- Oxidation: Synthesize 5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones via oxidation of dihydropyrimidinones to probe electron-withdrawing effects .

Data Example:

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | None | 0.15 |

| 3'-Acetyl Deriv. | Increased lipophilicity | 0.08 |

Advanced: What mechanisms underlie its biological activity in anticancer research?

Answer:

The compound is a cytarabine (Ara-C) analog. Its mechanism involves:

- DNA Polymerase Inhibition: Incorporation into DNA during replication, causing chain termination .

- Antimetabolite Activity: Competitive inhibition of deoxycytidine kinase, reducing nucleotide synthesis .

Experimental Design: - Use leukemia cell lines (e.g., HL-60) for IC₅₀ determination via MTT assays.

- Validate mechanism with rescue experiments (add exogenous deoxycytidine) .

Advanced: How can contradictory stability data be resolved during experimental optimization?

Answer:

Contradictions arise from differing solid vs. solution stability:

- Solid-State Stability: Confirmed via thermogravimetric analysis (TGA) showing no decomposition below 150°C .

- Solution Instability: Monitor degradation kinetics using HPLC. Adjust pH to 6.5 and store at 4°C to extend half-life .

Advanced: What methodologies identify degradation products in aqueous solutions?

Answer:

- LC-MS/MS: Identify arabinosyl-5-fluorocytosine (major degradant, m/z 268) and quantify using a calibration curve .

- NMR Tracking: Compare ¹H spectra over time; loss of NH₂ signals (δ 7.2 ppm) indicates deamination .

Advanced: How can researchers evaluate its pharmacokinetics in preclinical models?

Answer:

- In Vivo: Administer intravenously (10 mg/kg) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 h.

- Analytical Method: Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL) .

Key Parameter: Half-life (~2 h) correlates with rapid renal clearance, necessitating prodrug strategies for improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.